molecular formula C13H13NO3 B1176284 hrdD protein CAS No. 146150-97-2

hrdD protein

Cat. No.: B1176284
CAS No.: 146150-97-2
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Description

The hrdD protein is a sigma factor subunit of RNA polymerase in Streptomyces species, a genus of Gram-positive bacteria known for complex developmental cycles and antibiotic production. Sigma factors determine promoter specificity, enabling RNA polymerase to initiate transcription at specific gene regions. hrdD is encoded by the hrdD gene, which is part of a family of sigma factor genes (e.g., hrdA, hrdB, hrdD, hrdE) in Streptomyces aureofaciens and related species . These genes exhibit temporally regulated expression during bacterial differentiation, correlating with distinct developmental stages such as vegetative growth and aerial mycelium formation .

Key structural features of hrdD include conserved sigma factor domains responsible for binding RNA polymerase and promoter regions. Experimental studies confirm that hrdD binds DNA fragments containing its target promoters (e.g., the pls promoter) with high specificity, as demonstrated by electrophoretic mobility shift assays (EMSAs) . hrdD’s activity is influenced by environmental stressors, such as magnesium deficiency, and regulatory interactions with other sigma factors like SigE .

Properties

CAS No.

146150-97-2

Molecular Formula

C13H13NO3

Synonyms

hrdD protein

Origin of Product

United States

Comparison with Similar Compounds

hrdD vs. hrdA, hrdB, and hrdE

The hrd gene family in Streptomyces includes functionally distinct sigma factors:

Protein Promoter Activity Developmental Stage Specificity Regulatory Dependencies Key Functions
hrdD Two tandem promoters (hrdDp1, hrdDp2); both active only in vegetative stage . Activity reduced 20-fold (hrdDp1) and 3-fold (hrdDp2) in sigE mutants . Vegetative growth phase Partially dependent on SigE; induced under magnesium deficiency . Regulates transcription of genes involved in primary metabolism and stress response.
hrdA Tandem promoters active during aerial mycelium formation . Late differentiation phase Independent of SigE . Linked to morphological differentiation and secondary metabolite production.
hrdB Two promoters active in all developmental stages ; includes an internal promoter (hrdB-P1) . Constitutively expressed Core sigma factor essential for viability . Governs housekeeping genes and cell division machinery (e.g., ftsZ, ftsI) .
hrdE Limited data; inferred to have stage-specific promoters. Not fully characterized Likely overlaps with hrdB in function . Hypothesized to support stress adaptation.

Structural and Functional Insights :

  • Promoter Specificity : hrdD promoters (hrdDp1, hrdDp2) share homology with those recognized by ECF (extracytoplasmic function) sigma factors, but their activity is uniquely restricted to vegetative growth . In contrast, hrdA promoters are activated during aerial mycelium formation, aligning with its role in differentiation .
  • Regulatory Networks : hrdD’s dependency on SigE under magnesium stress highlights its integration into environmental sensing pathways, whereas hrdB operates independently as a principal sigma factor .

hrdD vs. Other Sigma Factors in the HrdB Regulon

The HrdB regulon includes sigma factors like SigK , WhiG , and HrdD , which regulate divergent processes:

Sigma Factor Associated Genes Functional Role
hrdD pls promoter-regulated genes, stress-response operons . Nutrient stress adaptation, primary metabolism.
SigK Genes involved in osmotic stress response . Osmoprotection and ion homeostasis.
WhiG Sporulation-related genes (e.g., whi genes) . Aerial hyphae formation and sporulation.

Research Findings and Data Tables

DNA Binding Affinity of hrdD

EMSAs revealed hrdD’s binding to the pls promoter (500 bp DNA fragment) at concentrations >0.2 mM :

Protein DNA Fragment Binding Threshold Specificity Confirmed By
hrdD pls-p500 0.2 mM Competition assays with unlabeled DNA .

Promoter Activity Under Stress Conditions

Sigma Factor Promoter Activity Reduction in sigE Mutants Induction Condition
hrdD hrdDp1 20-fold Magnesium deficiency .
hrdD hrdDp2 3-fold Magnesium deficiency .

Q & A

Q. What is the functional role of hrdD in bacterial transcriptional regulation?

The hrdD protein is a sigma factor of RNA polymerase in Streptomyces coelicolor, regulating transcription initiation by binding promoter regions. Studies using transcriptional analysis (e.g., S1 nuclease mapping) reveal its expression under specific growth conditions, though disruption experiments suggest redundancy with other sigma factors like hrdB and hrdC .

Q. Which experimental methods are standard for analyzing hrdD gene expression?

Common techniques include:

  • Northern blotting : To quantify transcript levels.
  • RT-qPCR : Requires designing primers targeting conserved regions of hrdD and normalizing to housekeeping genes (e.g., rpoD).
  • S1 nuclease mapping : Resolves transcription start sites, as demonstrated in Streptomyces studies .
  • RNA-seq : Enables genome-wide transcriptional profiling under varying conditions.

Q. How can structural features of hrdD be determined experimentally?

Methods include:

  • X-ray crystallography : Requires purified this compound and crystallization optimization.
  • Cryo-EM : Suitable for studying hrdD-RNA polymerase complexes.
  • PDB database queries : Cross-reference structural homologs (e.g., sigma factor domains) to infer functional motifs .

Q. What databases are suitable for sharing hrdD-related proteomic data?

Platforms like Human Proteinpedia allow integration of multi-omics data (e.g., mass spectrometry, yeast two-hybrid) with annotations. Submit raw data in batch formats via web forms or native file transfers, ensuring metadata includes growth conditions and experimental replicates .

Advanced Research Questions

Q. How can contradictions in hrdD transcriptional activity data across studies be resolved?

Discrepancies may arise from strain-specific regulation, growth phase variations, or methodological differences. Mitigation strategies:

  • Standardize growth conditions (e.g., nutrient media, temperature).
  • Use orthogonal methods : Combine S1 nuclease mapping with RNA-seq to validate transcriptional start sites .
  • Control for genetic redundancy : Perform double/triple knockouts of hrdB, hrdC, and hrdD to assess functional overlap .

Q. What bioinformatics tools predict hrdD’s functional interactions?

  • AHRD : Annotates hrdD using BLAST against UniProt/Swiss-Prot and Gene Ontology (GO) terms. Input sequence files in FASTA format and optimize parameters via iterative scoring .
  • STRING database : Predicts protein-protein interaction networks based on conserved domain co-occurrence.

Q. How to design a CRISPR-Cas9 knockout strain for hrdD in Streptomyces?

  • sgRNA design : Target conserved regions of hrdD, avoiding off-target sites using tools like CRISPOR.
  • Delivery system : Use plasmid vectors (e.g., pCRISPR-Cas9) with temperature-sensitive replication.
  • Validation : Confirm knockout via PCR and phenotype assays (e.g., transcriptional profiling of sigma factor-regulated genes) .

Q. What are best practices for integrating hrdD data across proteomic and transcriptomic platforms?

  • Data normalization : Apply quantile normalization to RNA-seq and mass spectrometry datasets.
  • Multi-omics databases : Use Human Proteinpedia to link hrdD interaction partners (e.g., RNA polymerase subunits) with co-expression patterns .
  • Pathway enrichment analysis : Tools like DAVID can identify hrdD-associated regulatory pathways .

How to evaluate the novelty of hrdD-related research questions using the FINER framework?

Ensure questions are:

  • Feasible : Adequate reagents (e.g., anti-hrdD antibodies) and model systems.
  • Interesting : Addresses gaps (e.g., hrdD’s role in secondary metabolite regulation).
  • Novel : Explores understudied aspects (e.g., post-translational modifications).
  • Ethical : Complies with institutional biosafety guidelines.
  • Relevant : Aligns with broader sigma factor biology or antibiotic production research .

Q. What advanced techniques identify hrdD’s interaction partners in vivo?

  • Chemical crosslinking-MS : Use DSS or formaldehyde to stabilize transient interactions.
  • CETSA (Cellular Thermal Shift Assay) : Measures hrdD’s thermal stability changes upon ligand binding.
  • APEX2 proximity labeling : Tags proximal proteins in live cells for subsequent pull-down and MS analysis .

Methodological Challenges and Data Interpretation

Q. How to address low yields in this compound purification?

  • Optimize expression : Use E. coli strains with rare tRNAs (e.g., Rosetta) for codon optimization.
  • Tagging systems : Fuse hrdD with His6 or GST tags for affinity chromatography.
  • Solubility screening : Test buffers with detergents (e.g., Triton X-100) or chaperones .

Q. What statistical approaches are recommended for analyzing hrdD ChIP-seq data?

  • Peak calling : Use MACS3 with input DNA controls to reduce background noise.
  • Motif enrichment : Tools like MEME identify hrdD-binding consensus sequences.
  • Differential binding analysis : DESeq2 or edgeR for condition-specific comparisons .

Q. How to validate computational predictions of hrdD promoter binding sites?

  • EMSA (Electrophoretic Mobility Shift Assay) : Confirm binding using purified hrdD and fluorescently labeled DNA probes.
  • DNase I footprinting : Map protected regions on promoter DNA.
  • In vivo reporter assays : Fuse putative promoters to GFP and measure fluorescence in hrdD knockout vs. wild-type strains .

Data Reproducibility and Reporting Standards

Q. What metadata is critical for publishing hrdD-related experiments?

Include:

  • Growth conditions : Media composition, temperature, and growth phase.
  • Antibiotic markers : For genetic constructs.
  • Instrument parameters : MS collision energy, RNA-seq read depth.
  • Negative controls : Uninduced samples or empty vector transfections .

Q. How to structure a research paper on hrdD for high-impact journals?

Follow:

  • Abstract : Summarize hrdD’s role, methods (e.g., CRISPR, RNA-seq), and key findings.
  • Methods : Detail strain construction, statistical tests, and replication.
  • Results/Discussion : Link hrdD’s transcriptional regulation to phenotypic outcomes (e.g., antibiotic synthesis).
  • References : Use databases like HPRD or PDB for structural citations .

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